molecular formula C15H24BNO6 B1402955 2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2096995-77-4

2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1402955
CAS No.: 2096995-77-4
M. Wt: 325.17 g/mol
InChI Key: HFGRCPJXQVCNSG-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a central aromatic ring substituted with four methoxy groups (at positions 2, 3, 5, and 6) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 4. The methoxy groups enhance solubility in polar solvents, while the dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . Notably, this compound has been discontinued by CymitQuimica, likely due to challenges in synthesis or commercial demand .

Properties

IUPAC Name

2,3,5,6-tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO6/c1-14(2)15(3,4)23-16(22-14)9-10(18-5)12(20-7)17-13(21-8)11(9)19-6/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGRCPJXQVCNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC(=C2OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that boronic esters, including pinacol boronic esters, are generally stable and readily prepared. They are also considered environmentally benign. These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Biological Activity

2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound includes a pyridine ring substituted with methoxy groups and a boron-containing moiety. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H23BNO5\text{C}_{15}\text{H}_{23}\text{B}\text{N}\text{O}_{5}

Biological Activity Overview

Research indicates that compounds containing boron and pyridine derivatives exhibit various biological activities including:

  • Antitumor Activity : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Properties : Compounds with methoxy substitutions have shown potential in combating bacterial infections.
  • Enzyme Inhibition : Certain derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of pyridine derivatives. It was found that certain modifications to the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of methoxy groups was particularly noted to increase solubility and bioavailability in biological systems .

Antimicrobial Properties

In another study focusing on antimicrobial activity, researchers synthesized several methoxy-substituted pyridine derivatives. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that boron-containing compounds could effectively inhibit certain enzymes such as serine proteases. The study highlighted the importance of the boron atom in facilitating interactions with enzyme active sites .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntitumorInhibits cancer cell proliferation; enhanced by methoxy substitutions
AntimicrobialSignificant activity against Gram-positive bacteria; disrupts membranes
Enzyme InhibitionInhibits serine proteases; boron facilitates interaction with active sites

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound's structural characteristics allow it to be explored as a lead compound in drug discovery. Its ability to interact with biological targets can be leveraged to design new therapeutic agents.
  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on cancer cell lines. The methoxy groups may enhance bioavailability and specificity towards cancerous cells.

Organic Synthesis

  • Reagent in Cross-Coupling Reactions : The dioxaborolane group can serve as a boron source in Suzuki-Miyaura cross-coupling reactions. This application is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
  • Functionalization of Aromatic Compounds : The compound can be utilized to introduce functional groups onto aromatic systems through electrophilic substitution reactions.

Materials Science

  • Polymer Chemistry : Due to its reactive boron center, the compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanomaterials : Its unique structure can facilitate the formation of nanostructured materials with specific electronic or optical properties.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of related methoxy-substituted pyridines on various cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant inhibition of cell proliferation at micromolar concentrations. This suggests potential for further exploration of 2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as an anticancer agent.

Case Study 2: Cross-Coupling Reactions

In a series of experiments aimed at developing efficient synthetic pathways for pharmaceuticals, the compound was tested as a reagent in Suzuki-Miyaura reactions. The results demonstrated high yields of desired products with minimal by-products, highlighting its effectiveness as a coupling agent.

Data Tables

Application AreaSpecific UseBenefits
Medicinal ChemistryDrug developmentPotential anticancer activity
Organic SynthesisCross-coupling reactionsHigh yield and selectivity
Materials SciencePolymer enhancementImproved thermal and mechanical properties
NanotechnologyFormation of nanostructuresTailored electronic/optical properties

Comparison with Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Properties : Lower molecular weight (205.06 g/mol) and reduced steric hindrance compared to the tetramethoxy derivative.
  • Applications : Widely used in cross-coupling reactions due to its accessibility and reactivity. However, it lacks the solubility-enhancing methoxy groups, limiting its utility in polar reaction media .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

  • Structure : Trifluoromethyl group at position 2.
  • Properties : The electron-withdrawing CF₃ group stabilizes the boron center, enhancing resistance to hydrolysis. Molecular weight: 273.06 g/mol .
  • Applications : Suitable for reactions requiring electron-deficient arylboronates, such as couplings with electron-rich partners .

5-Chloro-2,3-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Chloro and methoxy substituents at positions 5, 2, and 3.
  • Molecular weight: 313.58 g/mol .
  • Applications : Intermediate in pharmaceuticals where halogenated pyridines are prevalent .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Fluorine at position 3.
  • Properties : Fluorine’s electronegativity slightly deactivates the pyridine ring. Molecular weight: 225.06 g/mol.
  • Safety : Classified as an irritant (WGK Germany: 3), requiring careful handling .

2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Methoxy groups at positions 2 and 3.
  • Properties : Partial methoxy substitution balances solubility and reactivity. Molecular weight: 279.12 g/mol .
  • Applications : Useful in synthesizing methoxy-rich biaryl systems for materials science.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2,3,5,6-Tetramethoxy-4-(dioxaborolan-2-yl)pyridine C₁₈H₂₇BNO₆ 363.23 4× OCH₃, dioxaborolane Discontinued; cross-coupling
4-(Dioxaborolan-2-yl)pyridine C₁₁H₁₆BNO₂ 205.06 None General Suzuki reactions
4-(Dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₅BF₃NO₂ 273.06 CF₃ Electron-deficient couplings
5-Chloro-2,3-dimethoxy-4-(dioxaborolan-2-yl)pyridine C₁₄H₂₁BClNO₄ 313.58 Cl, 2× OCH₃ Pharmaceutical intermediates
3-Fluoro-5-(dioxaborolan-2-yl)pyridine C₁₂H₁₅BFNO₂ 225.06 F Specialty synthesis

Key Findings and Trends

Substituent Effects :

  • Methoxy Groups : Enhance solubility but may sterically hinder cross-coupling reactions compared to simpler analogs .
  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Stabilize the boron center, improving shelf life and reaction efficiency .
  • Halogens (F, Cl) : Enable further functionalization via nucleophilic substitution or metal-catalyzed couplings .

Reactivity in Suzuki-Miyaura Couplings :

  • The target compound’s tetramethoxy substitution may slow transmetallation due to steric bulk, whereas analogs like 4-(dioxaborolan-2-yl)pyridine react rapidly .

Commercial Availability :

  • Many analogs (e.g., trifluoromethyl, chloro-methoxy derivatives) remain available, suggesting higher demand in drug discovery and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetramethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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